1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine
Overview
Description
1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine, also known as MNPP, is a chemical compound that has been studied for its potential use in scientific research. MNPP belongs to the piperazine family of compounds and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine acts as a partial agonist at the 5-HT1A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. This results in a moderate increase in serotonin release, which can lead to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on sleep and appetite. It has also been found to have an impact on the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine is its selectivity for the 5-HT1A receptor, which allows for more precise targeting of this receptor in lab experiments. However, one limitation is that this compound has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders, particularly in combination with other drugs. Another area of interest is its impact on the HPA axis, which may have implications for the treatment of stress-related disorders. Additionally, further research may be needed to explore the potential side effects of this compound and to determine its safety for use in humans.
Synthesis Methods
The synthesis of 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine involves the reaction of 2-methoxyaniline with 2,5-dibromopyridine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a reaction with piperazine.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-23-15-5-3-2-4-14(15)18-8-10-19(11-9-18)16-7-6-13(12-17-16)20(21)22/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOIQPVWYLFAAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320107 | |
Record name | 1-(2-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199346 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
158399-80-5 | |
Record name | 1-(2-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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